6-(Allyl-methyl-amino)-hexan-1-ol
Description
6-(Allyl-methyl-amino)-hexan-1-ol is a tertiary amine-substituted hexanol derivative characterized by a six-carbon chain with a hydroxyl group at the terminal position and an allyl-methyl-amino substituent at the sixth carbon.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
6-[methyl(prop-2-enyl)amino]hexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-8-11(2)9-6-4-5-7-10-12/h3,12H,1,4-10H2,2H3 |
InChI Key |
FCAWWDRXCLODHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCO)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 6-(Allyl-methyl-amino)-hexan-1-ol and related compounds are summarized below:
Table 1: Structural Comparison
Table 2: Physicochemical Properties
| Property | 6-(Allyl-methyl-amino)-hexan-1-ol* | 6-Aminohexan-1-ol | Hexan-1-ol |
|---|---|---|---|
| Molecular Formula | C₁₀H₂₁NO | C₆H₁₅NO | C₆H₁₄O |
| Molecular Weight (g/mol) | ~171.3 | 117.19 | 102.18 |
| Boiling Point (°C) | Estimated 220–240 | Not reported | 157–158 |
| Solubility | Polar organic solvents | Water-miscible | Limited in water |
| Key Reactivity | Nucleophilic tertiary amine | Amine alkylation | Alcohol oxidation |
*Estimated based on analogous compounds.
Key Research Findings
Synthetic Pathways: Tertiary amino-substituted hexanols (e.g., 6-(dimethylamino)hexan-1-ol) are synthesized via reductive alkylation or Eschweiler–Clarke methylation of primary amines . Chloropyrimidine-substituted derivatives (e.g., 6-((4,6-dichloropyrimidin-2-yl)amino)hexan-1-ol) are synthesized via nucleophilic substitution reactions, yielding bioactive intermediates .
Biological Activity :
- NBDHEX (6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol) inhibits glutathione transferases (GSTs), demonstrating pro-apoptotic effects in cancer cells .
- Hexan-1-ol derivatives with tertiary amines may exhibit enhanced membrane permeability compared to primary amines, influencing drug delivery .
Volatile Compound Comparisons: Hexan-1-ol is a common volatile organic compound (VOC) in fruits and olive oil, contributing to "green" and "fruity" aromas . In contrast, amino-substituted hexanols are non-volatile due to higher polarity and molecular weight.
Contradictions and Limitations
- The evidence lacks direct data on 6-(Allyl-methyl-amino)-hexan-1-ol, requiring extrapolation from structurally related compounds.
- Solubility and reactivity profiles of tertiary amino alcohols vary significantly with substituent size and electronic effects, complicating direct comparisons .
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